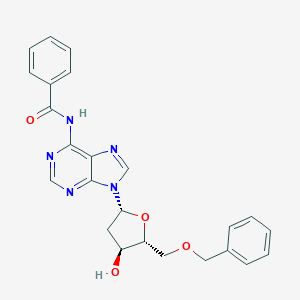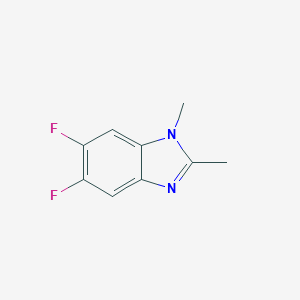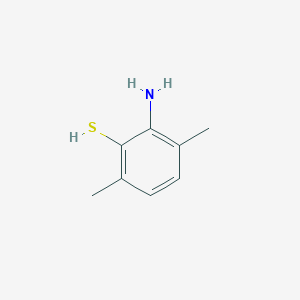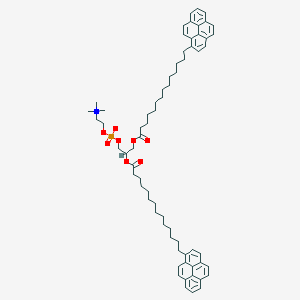
Dipypc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipypc is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. Dipypc is a short form for 1,2-di-O-octadecyl-sn-glycero-3-phosphocholine, which is a phospholipid molecule. It is a synthetic analogue of phosphatidylcholine, which is a naturally occurring phospholipid in the human body.
Wirkmechanismus
Dipypc interacts with biological membranes by inserting itself into the lipid bilayer. The octadecyl chains of Dipypc interact with the hydrophobic region of the lipid bilayer, while the polar head group interacts with the hydrophilic region of the membrane. This interaction results in the stabilization of the lipid bilayer and alteration of its physical properties.
Biochemische Und Physiologische Effekte
Dipypc has been shown to have various biochemical and physiological effects. It has been shown to increase the fluidity and permeability of lipid bilayers. Dipypc has also been shown to inhibit the activity of phospholipase A2, which is an enzyme involved in the breakdown of phospholipids in the cell membrane. Furthermore, Dipypc has been shown to have antioxidant properties, which can protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
Dipypc has several advantages and limitations for lab experiments. One advantage is that it is a synthetic analogue of a naturally occurring phospholipid, which makes it easier to study the structure and function of biological membranes. Dipypc is also stable and can be easily synthesized in large quantities. However, one limitation is that Dipypc is not found in nature, which limits its applicability to biological systems.
Zukünftige Richtungen
There are several future directions for the study of Dipypc. One direction is the development of new biosensors using Dipypc as a surfactant. Another direction is the study of the effects of Dipypc on the permeability and fluidity of lipid bilayers. Furthermore, the study of the interaction between Dipypc and other membrane components can provide insights into the structure and function of biological membranes.
Synthesemethoden
Dipypc is synthesized by a chemical reaction between octadecylamine and glycerophosphorylcholine. The reaction results in the formation of a phospholipid molecule with two octadecyl chains attached to the glycerol backbone.
Wissenschaftliche Forschungsanwendungen
Dipypc has been extensively studied for its potential applications in various scientific fields. It has been used as a model membrane component for studying the structure and function of biological membranes. Dipypc has also been used as a surfactant in the preparation of liposomes, which are used as drug delivery vehicles. Furthermore, Dipypc has been used in the development of biosensors for detecting various biomolecules.
Eigenschaften
CAS-Nummer |
133304-92-4 |
|---|---|
Produktname |
Dipypc |
Molekularformel |
C68H88NO8P |
Molekulargewicht |
1078.4 g/mol |
IUPAC-Name |
2,3-bis(14-pyren-1-yltetradecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C68H88NO8P/c1-69(2,3)48-49-75-78(72,73)76-51-60(77-64(71)35-25-21-17-13-9-5-7-11-15-19-23-29-53-37-39-59-43-41-55-31-27-33-57-45-47-62(53)68(59)66(55)57)50-74-63(70)34-24-20-16-12-8-4-6-10-14-18-22-28-52-36-38-58-42-40-54-30-26-32-56-44-46-61(52)67(58)65(54)56/h26-27,30-33,36-47,60H,4-25,28-29,34-35,48-51H2,1-3H3 |
InChI-Schlüssel |
XFHNRMZHGXJUMU-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)CCOP(=O)([O-])OCC(COC(=O)CCCCCCCCCCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)OC(=O)CCCCCCCCCCCCCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5 |
Kanonische SMILES |
C[N+](C)(C)CCOP(=O)([O-])OCC(COC(=O)CCCCCCCCCCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)OC(=O)CCCCCCCCCCCCCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5 |
Synonyme |
di-(1'-pyrenemyristoyl)phosphatidylcholine dipyPC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



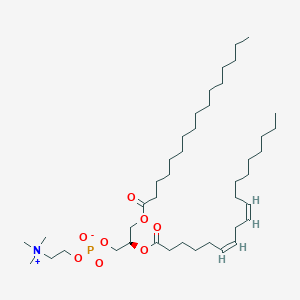
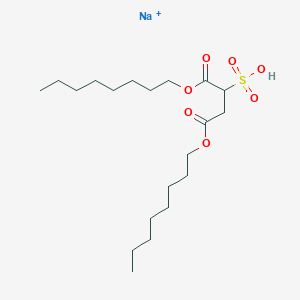
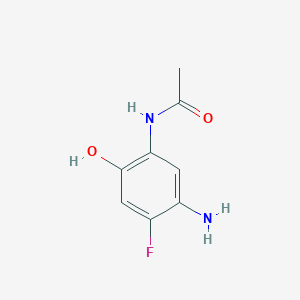
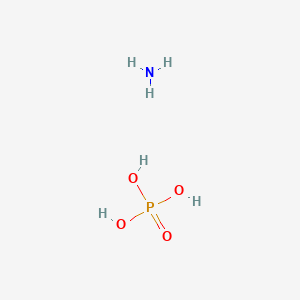

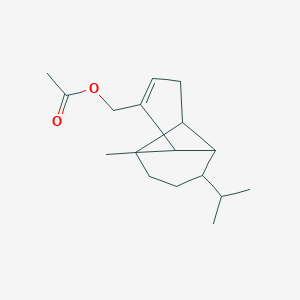
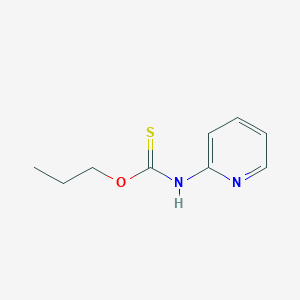
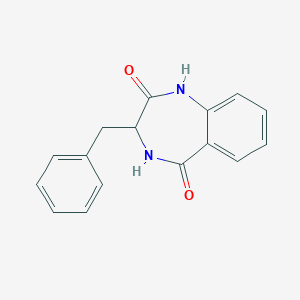
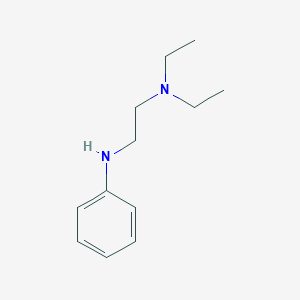
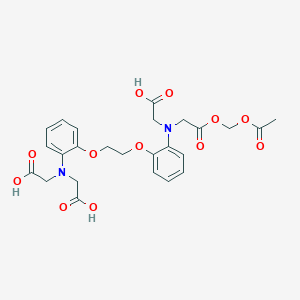
![2-[4-(2-bromoacetyl)phenoxy]acetic Acid](/img/structure/B161365.png)
